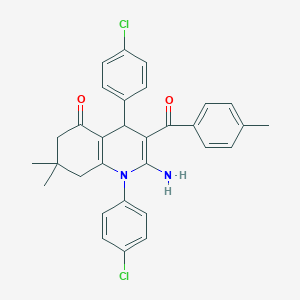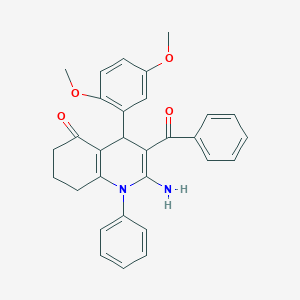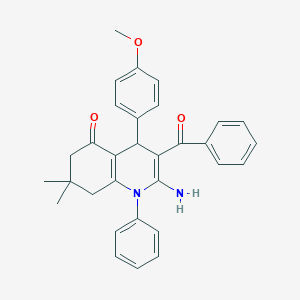![molecular formula C30H38N4O8 B304437 Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate), also known as DPPD, is a chemical compound that has gained significant attention in scientific research. DPPD is a heterocyclic compound that contains a pyrrolidine ring, which has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its use as an antioxidant. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit strong antioxidant activity, which makes it an attractive candidate for the development of new drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The mechanism of action of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of lipid peroxidation. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit a range of biochemical and physiological effects. In addition to its antioxidant activity, Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its strong antioxidant activity, which makes it an attractive candidate for the development of new drugs for the treatment of oxidative stress-related diseases. However, one of the limitations of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate). One area of research could be the development of new formulations of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) that improve its solubility and bioavailability. Another area of research could be the investigation of the potential use of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the study of the mechanism of action of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) could lead to the development of new drugs that target oxidative stress-related pathways.
Synthesis Methods
The synthesis of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) involves the reaction of 1,4-phenylenediamine with diethyl 2-oxopiperidine-3,3-dicarboxylate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is a relatively simple process, and the compound can be obtained in high yield with good purity.
properties
Product Name |
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) |
|---|---|
Molecular Formula |
C30H38N4O8 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
ethyl 1-[1-[4-[3-(3-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C30H38N4O8/c1-3-41-29(39)19-7-5-13-31(17-19)23-15-25(35)33(27(23)37)21-9-11-22(12-10-21)34-26(36)16-24(28(34)38)32-14-6-8-20(18-32)30(40)42-4-2/h9-12,19-20,23-24H,3-8,13-18H2,1-2H3 |
InChI Key |
LGOAXZLLIJEMGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)




